5,5,5-Trifluoropentane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

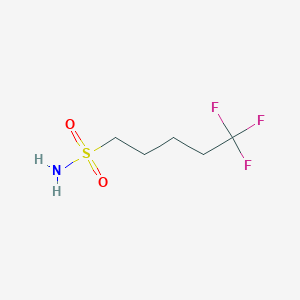

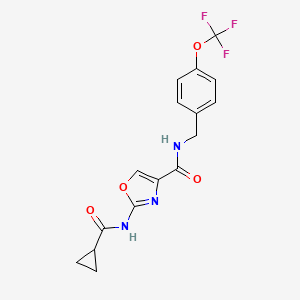

5,5,5-Trifluoropentane-1-sulfonamide, also known as trifluoropentanesulfonamide, is an organic compound . It has a molecular weight of 205.2 and is typically in powder form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11) . This indicates that the molecule consists of a pentane chain with three fluorine atoms attached to the fifth carbon atom, and a sulfonamide group attached to the first carbon atom . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 205.2 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Catalytic and Synthetic Applications : Trifluoromethanesulfonic (triflic) acid, related to trifluoropentane sulfonamide, is an excellent catalyst for cyclisation reactions in organic chemistry. These reactions lead to the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002). Additionally, triflamides, another related compound, are used as reagents, catalysts, or additives in a variety of organic reactions due to their NH-acidity, lipophilicity, and catalytic activity (Moskalik & Astakhova, 2022).

Chemical Synthesis of Prolines : N-[3-(Trifluoromethyl)homoallyl]sulfonamides, closely related to 5,5,5-Trifluoropentane-1-sulfonamide, are used in the synthesis of pyrrolidines, which are further processed into various prolines, including optically active prolines. These compounds have applications in organic synthesis and medicine (Nadano et al., 2006).

Formation of Heterocycles : Sulfonamides like trifluoromethanesulfonamide can condense with carbonyl compounds to form heterocycles, which have applications in various fields including organic chemistry and medicine (Shainyan & Meshcheryakov, 2009).

Polymer Composite Single-Ion Conductors : Lithium bis(trifluoromethane) sulfonamide, a compound related to this compound, shows promise as an electrolyte salt in lithium batteries due to its good conductivity and high dissociation between the lithium cation and its anion. This application is significant in the development of more efficient battery technologies (Zhao et al., 2015).

Environmental Chemistry : The study of perfluorinated alkyl sulfonamides (PFASs), which include compounds similar to this compound, is important in understanding their occurrence, partitioning, and human exposure in various environments (Shoeib et al., 2005).

Mécanisme D'action

Target of Action

It is known that sulfonamides, a group of compounds to which 5,5,5-trifluoropentane-1-sulfonamide belongs, commonly target enzymes such as carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria

Biochemical Pathways

Sulfonamides in general are known to inhibit the synthesis of folic acid, thereby affecting dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides, due to their biological activity and high resistance to biodegradation, may have long residence times in both water and soil matrices . This could potentially influence the compound’s action and efficacy.

Safety and Hazards

Propriétés

IUPAC Name |

5,5,5-trifluoropentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWODOFTLIXYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)

![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)

![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)